1-(Difluoromethyl)cyclopropan-1-ol
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Overview
Description
1-(Difluoromethyl)cyclopropan-1-ol is a cyclopropane derivative characterized by the presence of a difluoromethyl group and a hydroxyl group attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Difluoromethyl)cyclopropan-1-ol can be synthesized through several methods. One common approach involves the cyclopropanation of difluoromethyl-substituted alkenes using reagents such as diazomethane or diiodomethane in the presence of a catalyst like rhodium or copper. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired cyclopropane derivative with high selectivity .
Industrial Production Methods: Industrial production of this compound often involves large-scale cyclopropanation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of fluorinated reagents and catalysts is optimized to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding cyclopropane derivative using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclopropane derivatives.
Substitution: Formation of substituted cyclopropane derivatives.
Scientific Research Applications
1-(Difluoromethyl)cyclopropan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)cyclopropan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
1-(Difluoromethyl)cyclopropan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
1-(Trifluoromethyl)cyclopropan-1-ol: Contains a trifluoromethyl group instead of a difluoromethyl group.
Cyclopropan-1-ol: Lacks the difluoromethyl group, making it less chemically reactive.
Uniqueness: 1-(Difluoromethyl)cyclopropan-1-ol is unique due to the presence of both a difluoromethyl group and a hydroxyl group, which confer distinct chemical reactivity and biological activity. The difluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable building block in drug design and materials science .
Properties
Molecular Formula |
C4H6F2O |
---|---|
Molecular Weight |
108.09 g/mol |
IUPAC Name |
1-(difluoromethyl)cyclopropan-1-ol |
InChI |
InChI=1S/C4H6F2O/c5-3(6)4(7)1-2-4/h3,7H,1-2H2 |
InChI Key |
JYTBTHLXXJEMMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C(F)F)O |
Origin of Product |
United States |
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